molecular formula C20H23N3OS B4538003 N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Cat. No. B4538003
M. Wt: 353.5 g/mol
InChI Key: TTXHPBATTNZCLB-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds that play a significant role in various fields of chemistry, including as intermediates in the synthesis of heterocyclic compounds, catalysts in organic reactions, and ligands in coordination chemistry. Their versatility is attributed to the thiourea moiety's ability to participate in multiple types of chemical reactions and its strong hydrogen bonding capabilities.

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines or by the interaction of amine-containing compounds with thiocyanates in the presence of suitable catalysts. For example, the synthesis of thiourea derivatives involves multi-step reactions starting from basic precursors like ethyl chloroformate and potassium thiocyanate, leading to various thiourea compounds with diverse functional groups (Liang Fu-b, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction analysis, revealing details about the crystal system, space group, and intermolecular interactions. These structures often exhibit strong hydrogen bonding, contributing to their stability and reactivity. For instance, the crystal structure analysis of specific thiourea derivatives indicates coplanar arrangements and two-dimensional network integration through intermolecular hydrogen bonds (Liang Fu-b, 2014).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, including cycloadditions, substitutions, and rearrangements, owing to their reactive sulfur and nitrogen atoms. These reactions allow for the synthesis of complex molecules and heterocyclic compounds. Moreover, thioureas have been investigated for their herbicidal activities, indicating their potential in agricultural applications (Liang Fu-b, 2014).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-13-5-4-6-18(14(13)2)23-20(25)21-10-9-15-12-22-19-8-7-16(24-3)11-17(15)19/h4-8,11-12,22H,9-10H2,1-3H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXHPBATTNZCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

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